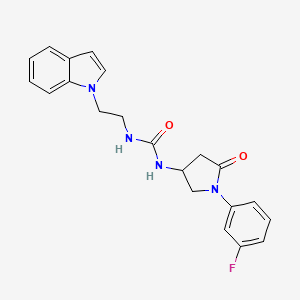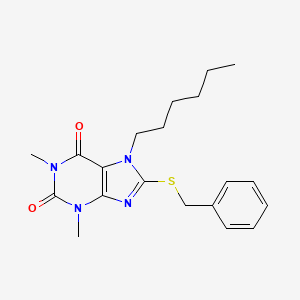
8-Benzylsulfanyl-7-hexyl-1,3-dimethylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Benzylsulfanyl-7-hexyl-1,3-dimethylpurine-2,6-dione is a synthetic compound belonging to the purine family It is characterized by its unique structure, which includes a benzylsulfanyl group at the 8th position, a hexyl chain at the 7th position, and two methyl groups at the 1st and 3rd positions of the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzylsulfanyl-7-hexyl-1,3-dimethylpurine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Introduction of the Benzylsulfanyl Group: A benzylsulfanyl group is introduced at the 8th position of the purine ring through a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) and a suitable solvent like dimethylformamide (DMF).
Hexyl Chain Addition: The hexyl chain is introduced at the 7th position via an alkylation reaction. This step may involve the use of hexyl bromide and a base such as potassium carbonate (K2CO3).
Methylation: The final step involves the methylation of the 1st and 3rd positions using methyl iodide (CH3I) and a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
8-Benzylsulfanyl-7-hexyl-1,3-dimethylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of thiols or sulfides
Substitution: Introduction of various functional groups at the 8th position
Scientific Research Applications
8-Benzylsulfanyl-7-hexyl-1,3-dimethylpurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Benzylsulfanyl-7-hexyl-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes involved in purine metabolism, leading to altered cellular functions. Additionally, its structural features allow it to interact with nucleic acids and proteins, potentially affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Theophylline: 1,3-Dimethylxanthine, used as a bronchodilator.
Caffeine: 1,3,7-Trimethylxanthine, a central nervous system stimulant.
Theobromine: 3,7-Dimethylxanthine, found in cocoa and chocolate.
Uniqueness
8-Benzylsulfanyl-7-hexyl-1,3-dimethylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike theophylline, caffeine, and theobromine, this compound has a benzylsulfanyl group and a hexyl chain, which may enhance its lipophilicity and ability to interact with biological membranes.
Properties
IUPAC Name |
8-benzylsulfanyl-7-hexyl-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-4-5-6-10-13-24-16-17(22(2)20(26)23(3)18(16)25)21-19(24)27-14-15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNQIIQLDOWXAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-methoxyphenyl)-2,5-dimethyl-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrrole](/img/structure/B2966874.png)
![N-(1,3-benzothiazol-5-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide](/img/structure/B2966876.png)

![(1S,4S,E)-4,7,7-trimethyl-3-(2-phenylhydrazono)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2966882.png)
![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2966883.png)
![2-[(1-Methylsulfanylcyclopropyl)methyl-(1,3-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2966884.png)
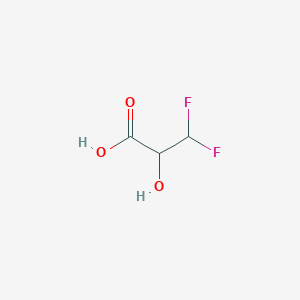

![4-tert-butyl-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2966888.png)
![N-(2,4-dimethoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2966889.png)
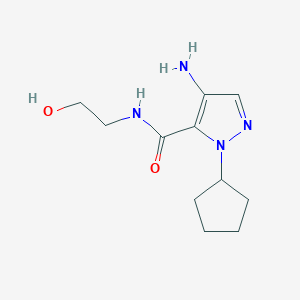
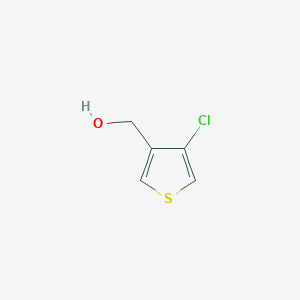
![2-{2-[(4-Methylbenzyl)sulfinyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2966894.png)
